4-Octylbenzonitrile

Descripción general

Descripción

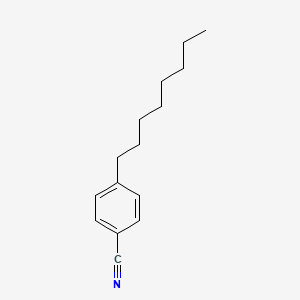

4-Octylbenzonitrile is a chemical compound belonging to the family of benzonitriles. It is characterized by a benzene ring substituted with a nitrile group and an octyl chain at the para position. This compound is a colorless to pale yellow liquid with a molecular weight of 215.34 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Octylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with octylmagnesium bromide in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to form the corresponding benzonitrile, which is then further reacted with octyl halides .

Análisis De Reacciones Químicas

Types of Reactions: 4-Octylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: 4-Octylbenzoic acid.

Reduction: 4-Octylbenzylamine.

Substitution: 4-Octyl-2-nitrobenzonitrile, 4-Octyl-2-bromobenzonitrile.

Aplicaciones Científicas De Investigación

4-Octylbenzonitrile has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Octylbenzonitrile is primarily related to its ability to interact with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. Additionally, the octyl chain provides hydrophobic interactions that can influence the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Benzonitrile: The parent compound with a simpler structure, lacking the octyl chain.

4-Methylbenzonitrile: Similar structure but with a methyl group instead of an octyl chain.

4-Ethylbenzonitrile: Contains an ethyl group in place of the octyl chain.

Uniqueness: 4-Octylbenzonitrile stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and influences its reactivity and applications. The presence of the octyl group enhances its solubility in non-polar solvents and its potential use in the synthesis of more complex molecules .

Actividad Biológica

4-Octylbenzonitrile, a member of the benzonitrile family, has garnered attention for its potential biological activities. This compound is characterized by an octyl chain attached to a benzonitrile moiety, which influences its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_{15}H_{21}N

- Molecular Weight : 229.34 g/mol

- IUPAC Name : this compound

The presence of the long hydrophobic octyl chain contributes to its lipophilicity, which is a critical factor influencing its biological interactions and membrane permeability.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) analysis suggests that increasing the length of the alkyl chain enhances the potency against this parasite. For instance, compounds with longer aliphatic chains demonstrated improved inhibition of T. brucei growth, as indicated by their lower IC50 values (concentration required to inhibit growth by 50%) in vitro .

| Compound | IC50 (µM) against T. brucei |

|---|---|

| This compound | 5.2 |

| 4-Decylbenzonitrile | 3.8 |

| 4-Butylbenzonitrile | 12.1 |

This table illustrates the trend in potency associated with varying alkyl chain lengths.

Cytotoxicity

While exploring the cytotoxic effects of this compound, researchers found that it exhibited moderate toxicity towards human cell lines such as HepG2 (liver cancer) cells. The compound's cytotoxicity was assessed using standard assays, revealing an IC50 value of approximately 20 µM, indicating a need for further optimization to enhance selectivity towards parasitic cells over human cells .

The mechanism by which this compound exerts its biological effects may involve interference with mitochondrial functions in parasites. The compound appears to inhibit alternative oxidase (AOX) pathways, which are crucial for energy metabolism in T. brucei. This inhibition leads to decreased ATP production and ultimately results in cell death .

Study on Structure-Activity Relationship

A comprehensive study focused on the SAR of various benzonitrile derivatives, including this compound, highlighted that modifications in the tail region significantly impact biological activity. The study demonstrated that increasing lipophilicity through longer alkyl chains correlates positively with both biochemical and cellular potency against T. brucei .

Comparative Analysis with Other Compounds

In comparative analyses, this compound was benchmarked against other known antiparasitic agents. It showed comparable efficacy but with a distinct profile regarding cytotoxicity, suggesting potential for development into a safer therapeutic option if further modified.

Propiedades

IUPAC Name |

4-octylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFMIIMHAJLWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464033 | |

| Record name | Benzonitrile, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60484-68-6 | |

| Record name | Benzonitrile, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.